

# Unveiling the Tissue-Selectivity of Vosilasarm (RAD-140): A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo tissue-selectivity of **Vosilasarm** (also known as RAD-140), a potent, orally bioavailable selective androgen receptor modulator (SARM). Its performance is contrasted with other notable SARMs, including Ostarine (MK-2866) and Ligandrol (LGD-4033), supported by preclinical experimental data. This document aims to offer a clear, data-driven perspective for researchers in the field of endocrinology and drug development.

#### **Executive Summary**

**Vosilasarm** demonstrates a high degree of tissue-selectivity in preclinical models, exhibiting robust anabolic effects on muscle and bone while largely sparing androgenic tissues such as the prostate and seminal vesicles. In castrated rat models, **Vosilasarm** has been shown to stimulate muscle growth to a greater extent than testosterone propionate at certain doses, with significantly less impact on prostate weight.[1] While direct comparative studies are limited, the available data suggests **Vosilasarm** possesses a superior anabolic-to-androgenic ratio compared to older steroidal androgens and potentially other non-steroidal SARMs.

# Data Presentation: In Vivo Tissue-Selectivity

The following tables summarize the quantitative data from preclinical studies, primarily in rodent models, assessing the anabolic and androgenic effects of **Vosilasarm** and other relevant SARMs.



Table 1: In Vivo Efficacy of Vosilasarm (RAD-140) in Castrated Male Rats

| Compound                   | Dose         | Levator Ani<br>Muscle Weight<br>(% of<br>Testosterone<br>Propionate) | Ventral Prostate Weight (% of Testosterone Propionate) | Seminal Vesicle Weight (% of Testosterone Propionate) |
|----------------------------|--------------|----------------------------------------------------------------------|--------------------------------------------------------|-------------------------------------------------------|
| Vosilasarm                 | 10 mg/kg/day | 117%                                                                 | 67%                                                    | 59%                                                   |
| Testosterone<br>Propionate | 1 mg/kg/day  | 100%                                                                 | 100%                                                   | 100%                                                  |

Data compiled from preclinical studies in castrated immature male rats.[1]

Table 2: Dose-Dependent Tissue-Selectivity of Vosilasarm in Rats

| Tissue                             | Dose for Muscle<br>Stimulation (similar<br>to non-castrated<br>control) | Dose for Prostate<br>Stimulation (similar<br>to non-castrated<br>control) | Fold Selectivity<br>(Prostate Dose /<br>Muscle Dose) |
|------------------------------------|-------------------------------------------------------------------------|---------------------------------------------------------------------------|------------------------------------------------------|
| Levator Ani Muscle vs.<br>Prostate | 0.3 mg/kg/day                                                           | 10 mg/kg/day                                                              | ~33-fold                                             |

This table illustrates the significant dose separation for anabolic versus androgenic effects of **Vosilasarm**.[1]

Table 3: Comparative In Vivo Effects of Ostarine and Ligandrol in Ovariectomized Female Rats



| Compound             | Dose          | Uterine Weight<br>(Androgenic Effect) | Muscle Capillary<br>Density (Anabolic<br>Effect) |
|----------------------|---------------|---------------------------------------|--------------------------------------------------|
| Ostarine (MK-2866)   | 0.4 mg/kg/day | Significant Increase                  | Increased                                        |
| Ostarine (MK-2866)   | 4 mg/kg/day   | Significant Increase                  | Increased                                        |
| Ligandrol (LGD-4033) | 4 mg/kg/day   | Significant Increase                  | Increased                                        |

This study in a female model highlights the dose-dependent effects on both anabolic and androgenic tissues for Ostarine and Ligandrol. A direct comparison with **Vosilasarm** in the same model is not available.[2][3][4]

Note on Anabolic-to-Androgenic Ratio: While a precise, universally agreed-upon ratio is difficult to establish due to varying experimental conditions, some reports claim an anabolic-to-androgenic ratio for **Vosilasarm** as high as 90:1, which is significantly greater than that of testosterone (1:1).[5]

## **Experimental Protocols**

The primary assay used to determine the in vivo tissue-selectivity of SARMs is the Hershberger bioassay.

#### The Hershberger Bioassay

This standardized in vivo assay is designed to identify and characterize the androgenic and anabolic activity of a test substance in a castrated male rat model.

Objective: To assess the ability of a compound to stimulate the growth of androgen-dependent tissues. Anabolic activity is typically measured by the weight change of the levator ani muscle, while androgenic activity is determined by the weight changes in the ventral prostate and seminal vesicles.

**Experimental Workflow:** 





Click to download full resolution via product page

Experimental workflow of the Hershberger bioassay.

# Signaling Pathway and Mechanism of Tissue-Selectivity

**Vosilasarm**, like other SARMs, exerts its effects by binding to the androgen receptor (AR). The tissue-selectivity is believed to arise from the unique conformational change induced in the AR upon binding, which in turn leads to differential recruitment of co-regulatory proteins and subsequent tissue-specific gene expression.

# **Androgen Receptor Signaling Pathway**





Click to download full resolution via product page

Simplified signaling pathway of **Vosilasarm**.



The tissue-specific effects of **Vosilasarm** are attributed to its ability to induce a particular conformation in the AR. This conformation favors the recruitment of co-activators in anabolic tissues like muscle, leading to gene expression that promotes growth. Conversely, in androgenic tissues like the prostate, this conformation may lead to the recruitment of co-repressors or a less efficient recruitment of co-activators, resulting in a blunted or even antagonistic effect.

#### Conclusion

The preclinical in vivo data strongly support the tissue-selective anabolic activity of **Vosilasarm**. It demonstrates a significant separation of anabolic and androgenic effects, a key characteristic for a SARM with therapeutic potential. While direct comparative efficacy and safety data with other SARMs from a single study are not readily available, the existing evidence positions **Vosilasarm** as a highly potent SARM with a favorable tissue-selectivity profile. Further clinical investigation is warranted to fully elucidate its therapeutic index in humans.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Vosilasarm Wikipedia [en.wikipedia.org]
- 2. Frontiers | Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model [frontiersin.org]
- 3. Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lupinepublishers.com [lupinepublishers.com]
- To cite this document: BenchChem. [Unveiling the Tissue-Selectivity of Vosilasarm (RAD-140): A Comparative In Vivo Analysis]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b611295#validating-the-tissue-selectivity-of-vosilasarm-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com